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Compound of Interest

Compound Name: 2-(Methylthio)thiophene

Cat. No.: B1585591

An In-Depth Technical Guide to 2-(Methylthio)thiophene (CAS 5780-36-9) for Advanced
Synthesis and Drug Discovery

Abstract

2-(Methylthio)thiophene is a sulfur-containing heterocyclic compound that serves as a pivotal
building block in organic synthesis and medicinal chemistry. Its unique electronic properties,
stemming from the electron-rich thiophene ring and the versatile methylthio group, make it a
valuable synthon for constructing complex molecular architectures. This guide provides a
comprehensive overview of its physicochemical properties, detailed synthetic protocols, key
reactivity patterns, and applications, particularly within the context of drug discovery. It is
intended for researchers, chemists, and professionals in the pharmaceutical sciences who
require a deep technical understanding of this reagent's potential and practical handling.

Core Chemical Identity and Properties

2-(Methylthio)thiophene, with the CAS Number 5780-36-9, is structurally composed of a five-
membered thiophene ring substituted at the 2-position with a methylthio (-SCHs) group. This
substitution significantly influences the molecule's reactivity, making it a versatile intermediate.
[1][2] The thiophene core is a well-established pharmacophore in medicinal chemistry, often
utilized as a bioisosteric replacement for a benzene ring, which can improve the metabolic
profile and receptor binding affinity of drug candidates.[3][4]

Physicochemical and Spectroscopic Data
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A precise understanding of the compound's properties is fundamental for its application in a
laboratory setting.

Property Value Source(s)
CAS Number 5780-36-9 [5][6]
Molecular Formula CsHeS2 [5]1[6]
Molecular Weight 130.23 g/mol [5][6]
Appearance Colorless to light yellow liquid
Boiling Point 82-84 °C at 15 mmHg [1]
Density ~1.175 g/cm3 [1]
Refractive Index (n2°/D) ~1.596 [1]
Mass Spectrum (E] Molecular lon (M*) at m/z = (5176]
130
13C NMR (CDCIl3) Key shifts observed [5]
InChiKey ZLSMPEVZXWDWEK- 5171
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Synthesis and Manufacturing

The synthesis of 2-(Methylthio)thiophene is most commonly achieved through the
functionalization of the thiophene ring. The method detailed below leverages the high acidity of
the proton at the C2 position of thiophene, allowing for regioselective deprotonation followed by
electrophilic quenching.

Rationale for Synthetic Strategy

Directed ortho-metalation, specifically lithiation, is a powerful and widely used strategy for the
functionalization of heterocycles. The protons adjacent to the sulfur atom in thiophene
(positions 2 and 5) are significantly more acidic than those at positions 3 and 4. This allows for
selective deprotonation at the 2-position using a strong organolithium base like n-butyllithium
(n-BuLi). The reaction is performed at low temperatures (-78 °C) to prevent decomposition of
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the lithiated intermediate and to avoid competing side reactions. The resulting 2-lithiothiophene
is a potent nucleophile that readily reacts with an electrophilic sulfur source, such as dimethyl
disulfide (DMDS), to install the methylthio group.

Detailed Experimental Protocol: Synthesis via Lithiation

Materials:

Thiophene (C4H4S)

e n-Butyllithium (n-BuLi), 2.5 M in hexanes

« Dimethyl disulfide (DMDS, CH3SSCHs)

e Anhydrous tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Diethyl ether (Et20)

e Brine (saturated aqueous NacCl solution)

e Anhydrous magnesium sulfate (MgSOa)

 Inert atmosphere apparatus (Nitrogen or Argon)

» Standard, dry glassware including a three-neck round-bottom flask, dropping funnel, and
condenser

Procedure:

o Reaction Setup: A three-neck flask is flame-dried under vacuum and backfilled with an inert
atmosphere. Anhydrous THF and a magnetic stir bar are added. Thiophene is then added via
syringe.

» Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-BuLi is added
dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains
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below -70 °C. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the
2-lithiothiophene anion.

» Electrophilic Quench: Dimethyl disulfide is added dropwise to the reaction mixture. The
reaction is stirred for an additional 2 hours at -78 °C.

e Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm
slowly to room temperature. It is then carefully quenched by the slow addition of saturated
aqueous NHa4Cl solution.

o Extraction and Workup: The mixture is transferred to a separatory funnel. The aqueous layer
is extracted three times with diethyl ether. The combined organic layers are washed with
water and then with brine.

» Drying and Concentration: The organic phase is dried over anhydrous MgSOea, filtered, and
the solvent is removed under reduced pressure using a rotary evaporator.

« Purification: The resulting crude oil is purified by vacuum distillation to yield 2-
(Methylthio)thiophene as a colorless to pale yellow liquid.

Workflow Visualization: Synthesis

Caption: Synthetic workflow for 2-(Methylthio)thiophene via lithiation.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(Methylthio)thiophene lies in its dual reactivity: the aromatic ring can
undergo electrophilic substitution, and the thioether side chain can be oxidized.

Electrophilic Aromatic Substitution (EAS)

The methylthio group is an activating, ortho-para directing group. In the 2-substituted thiophene
system, this directs incoming electrophiles predominantly to the C5 position, which is
electronically activated and sterically accessible. This allows for the straightforward synthesis of
5-substituted-2-(methylthio)thiophene derivatives, which are valuable precursors for more
complex molecules. Common EAS reactions include:
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e Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide
(NCS).

» Acylation: Friedel-Crafts acylation to introduce ketone functionalities.

» Formylation: Vilsmeier-Haack reaction to install an aldehyde group.

Oxidation of the Thioether

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding
sulfoxide or sulfone. This transformation is highly significant as it fundamentally alters the
electronic nature of the substituent, converting it from an electron-donating group to a powerful
electron-withdrawing group.

o Sulfoxide Formation: Achieved with one equivalent of a mild oxidizing agent like hydrogen
peroxide or sodium periodate.

o Sulfone Formation: Requires stronger conditions or excess oxidant, such as meta-
chloroperoxybenzoic acid (m-CPBA).

This oxidation dramatically changes the reactivity of the thiophene ring, making it more
susceptible to nucleophilic attack and modifying the directing effects for any subsequent
electrophilic substitutions.

Reactivity Pathway Visualization
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Caption: Key reactivity pathways of 2-(Methylthio)thiophene.

Applications in Research and Drug Development

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous
FDA-approved drugs.[3] Its derivatives are known to possess a wide range of biological
activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

2-(Methylthio)thiophene serves as an ideal starting point for generating libraries of novel
compounds for high-throughput screening. Its predictable reactivity at both the C5 position and
the sulfur side-chain allows for the systematic introduction of molecular diversity. For example,
the core can be elaborated into thieno[2,3-d]pyrimidine systems, which are known to be potent
kinase inhibitors. The ability to fine-tune the electronic properties via oxidation provides another
layer of control for optimizing a molecule's pharmacokinetic and pharmacodynamic properties.
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Safety, Handling, and Storage
Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 2-(Methylthio)thiophene presents several hazards.[5] It is harmful if swallowed,
may cause an allergic skin reaction, and causes serious eye damage.[5]

e GHS Pictograms: Corrosion, Acute Toxicity (harmful), Sensitization.
e Hazard Statements: H302, H317, H318.[5]

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before
any handling or use.

Recommended Handling Procedures

» Engineering Controls: All manipulations should be performed in a certified chemical fume
hood to avoid inhalation of vapors.

» Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-
retardant lab coat, and chemical safety goggles or a face shield.

e Handling: Avoid contact with skin, eyes, and clothing. Use spark-proof tools and avoid
sources of ignition.[9]

Storage Conditions

» Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

o Keep away from strong oxidizing agents and sources of heat or ignition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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